3-(2,4-Dimethylphenyl)-3-hydroxypropanoic acid

Description

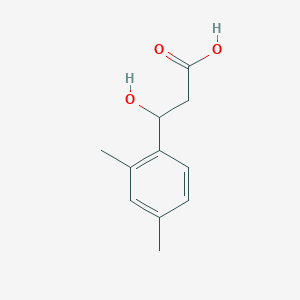

3-(2,4-Dimethylphenyl)-3-hydroxypropanoic acid is a substituted phenylpropanoic acid derivative characterized by a hydroxyl group at the β-position (C3) and a 2,4-dimethylphenyl substituent on the same carbon. This compound belongs to a broader class of hydroxy-phenylpropanoic acids, which are studied for their roles in metabolism, pharmaceuticals, and organic synthesis.

Properties

Molecular Formula |

C11H14O3 |

|---|---|

Molecular Weight |

194.23 g/mol |

IUPAC Name |

3-(2,4-dimethylphenyl)-3-hydroxypropanoic acid |

InChI |

InChI=1S/C11H14O3/c1-7-3-4-9(8(2)5-7)10(12)6-11(13)14/h3-5,10,12H,6H2,1-2H3,(H,13,14) |

InChI Key |

NWJZAMGWNMHODI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)C(CC(=O)O)O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-Dimethylphenyl)-3-hydroxypropanoic acid typically involves the reaction of 2,4-dimethylbenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation and hydrolysis. The reaction conditions often include the use of a strong base such as sodium hydroxide and heating to facilitate the decarboxylation process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(2,4-Dimethylphenyl)-3-hydroxypropanoic acid can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Electrophilic aromatic substitution reactions may involve reagents like nitric acid (HNO₃) for nitration or sulfuric acid (H₂SO₄) for sulfonation.

Major Products Formed

Oxidation: Formation of 3-(2,4-Dimethylphenyl)-3-oxopropanoic acid.

Reduction: Formation of 3-(2,4-Dimethylphenyl)-3-hydroxypropanol.

Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

3-(2,4-Dimethylphenyl)-3-hydroxypropanoic acid has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with enzymes.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 3-(2,4-Dimethylphenyl)-3-hydroxypropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy and carboxylic acid groups can form hydrogen bonds and ionic interactions with active sites, influencing the compound’s biological activity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substitution Patterns

The following table summarizes key structural differences between 3-(2,4-dimethylphenyl)-3-hydroxypropanoic acid and related compounds:

Metabolic Roles

- It is also linked to autism research as a urinary biomarker .

- 3-(3,4-Dihydroxyphenyl)propanoic acid: Exhibits antioxidant activity and is a metabolite of dietary polyphenols .

Pharmaceutical Potential

- Derivatives of phenylpropanoic acids, such as 3-((4-hydroxyphenyl)amino)propanoic acid, have shown anticancer and antioxidant activities .

- Methyl esters of chlorophenyl analogs (e.g., methyl 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate) are intermediates in synthetic chemistry, highlighting the utility of halogenated or alkylated phenyl groups in drug design .

Physicochemical Properties

| Property | This compound | 3-(3-Hydroxyphenyl)-3-hydroxypropanoic acid | 3-(3,4-Dihydroxyphenyl)propanoic acid |

|---|---|---|---|

| Solubility | Moderate (lipophilic due to methyl groups) | High (polar hydroxyl groups) | High (polar dihydroxy groups) |

| pKa (estimated) | ~4.2 (carboxylic acid) | ~4.5 | ~4.3 |

| Bioavailability | Likely moderate | High | High |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(2,4-dimethylphenyl)-3-hydroxypropanoic acid, and how do reaction conditions influence yield?

- Methodological Answer : A common approach involves condensation of substituted phenyl precursors with malic acid or derivatives. For example, derivatives of 3-(benzimidazolyl)-3-hydroxypropanoic acid are synthesized via reactions between o-phenylenediamine derivatives and malic acid under acidic conditions . Optimization of pH, temperature, and stoichiometry is critical. For instance, incomplete esterification or oxidation side reactions (e.g., permanganate over-oxidation) can reduce yields, necessitating controlled reaction times and inert atmospheres .

Q. How can spectroscopic techniques distinguish zwitterionic vs. unionized carboxyl configurations in this compound?

- Methodological Answer : Infrared (IR) spectroscopy is pivotal. Zwitterionic forms (e.g., 3-(2-benzimidazolyl)-3-hydroxypropanoic acid) exhibit carboxylate asymmetric/symmetric stretching bands at ~1550 cm⁻¹ and ~1400 cm⁻¹, while unionized carboxyl groups show sharp peaks at ~1709 cm⁻¹ . Nuclear magnetic resonance (NMR) can further confirm protonation states: zwitterions lack a carboxylic acid proton signal (~12 ppm in ¹H NMR), whereas unionized forms retain it.

Q. What preliminary biological activity screening strategies are recommended for this compound?

- Methodological Answer : Start with in vitro assays targeting enzymes or receptors structurally related to its phenylpropanoid backbone. For example, fluorinated analogs (e.g., 3-(4-fluorophenyl) derivatives) are screened for antimicrobial activity via broth microdilution assays or kinase inhibition via fluorescence polarization . Dose-response curves (IC₅₀/EC₅₀) and cytotoxicity profiling (e.g., MTT assays) are essential for prioritizing lead compounds.

Advanced Research Questions

Q. How can regioselectivity challenges in synthesizing 3-hydroxypropanoic acid derivatives be addressed?

- Methodological Answer : Regioselectivity in hydroxyl group placement often arises during cyclization or oxidation. For example, oxidation of 3-(benzimidazolyl)-3-hydroxypropanoic acid esters with KMnO₄ yields ambiguous 1,3-keto products unless stabilized by electron-withdrawing groups . Computational modeling (DFT) can predict reactive sites, while protecting groups (e.g., silyl ethers) can direct reaction pathways. X-ray crystallography (using SHELX software ) resolves structural ambiguities post-synthesis.

Q. What strategies resolve contradictions in oxidation product data for 3-hydroxypropanoic acid derivatives?

- Methodological Answer : Conflicting oxidation outcomes (e.g., ketone vs. carboxylic acid formation) often stem from reaction conditions. For instance, acidic KMnO₄ favors carboxylic acids, while neutral conditions yield ketones . High-resolution mass spectrometry (HRMS) and ¹³C NMR tracking of intermediates clarify mechanisms. Contradictions in published data may require reproducing experiments with strict O₂ exclusion or alternative oxidants (e.g., CrO₃).

Q. How can computational tools optimize crystallization conditions for X-ray diffraction studies?

- Methodological Answer : Use software like SHELXC/D/E to screen solvent systems and predict crystal packing . For hygroscopic derivatives (e.g., 3-(4-hydroxyphenyl) analogs), non-polar solvents (hexane/ethyl acetate) reduce hydrate formation. Twinned crystals, common in phenylpropanoids, require data integration via SHELXL’s TWIN/BASF commands . Pairing with differential scanning calorimetry (DSC) ensures phase purity.

Q. What advanced methods validate the stereochemical integrity of chiral 3-hydroxypropanoic acid derivatives?

- Methodological Answer : Chiral chromatography (e.g., using amylose-based columns) separates enantiomers, while optical rotation and electronic circular dichroism (ECD) confirm absolute configurations. For example, (R)-3-(4-fluorophenyl)-2-hydroxypropanoic acid shows distinct ECD Cotton effects at 210–230 nm . Single-crystal X-ray diffraction with SHELXL refinement provides definitive proof .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.